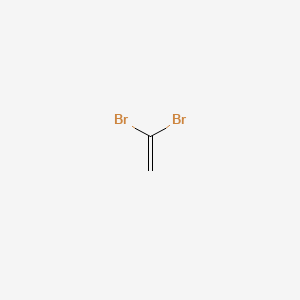

1,1-Dibromoethylene

描述

属性

IUPAC Name |

1,1-dibromoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2/c1-2(3)4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHJPYXAFGKABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51736-72-2 | |

| Record name | Poly(vinylidene bromide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51736-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4073126 | |

| Record name | Vinylidene bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-92-0 | |

| Record name | Ethene, 1,1-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dibromoethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylidene bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dibromoethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

In Depth Mechanistic Studies of Chemical Transformations Involving 1,1 Dibromoethylene

Photochemical and Thermal Decomposition Reaction Mechanisms

The decomposition of 1,1-dibromoethylene, particularly under photochemical conditions, has been investigated to elucidate the pathways leading to molecular elimination products.

Photodissociation of this compound, typically at wavelengths around 248 nm, has been shown to primarily yield molecular bromine (Br₂) as a significant elimination product researchgate.netacs.org. Experimental studies using techniques like cavity ring-down absorption spectroscopy (CRDS) have quantified the efficiency and characteristics of this process. The quantum yield for Br₂ elimination from this compound has been reported to be approximately 0.07 ± 0.04 researchgate.netacs.org. The nascent Br₂ fragments are observed to be vibrationally excited, with a vibrational population ratio of Br₂(v=1)/Br₂(v=0) around 0.5 to 0.55 researchgate.netacs.org.

Mechanistic investigations, supported by ab initio potential energy calculations, suggest that Br₂ elimination proceeds through pathways involving isomerization or hydrogen migration. One proposed route involves the isomerization of this compound to a different isomer, from which Br₂ is subsequently eliminated. Another pathway suggests an initial hydrogen migration followed by a three-center elimination of Br₂ researchgate.netacs.org. These pathways are often found to be energetically more favorable than direct concerted elimination from the parent molecule researchgate.netacs.org. For comparison, the photodissociation of the structural isomer, 1,2-dibromoethylene (B146495), also yields Br₂, but with a higher quantum yield (around 0.120) and a higher vibrational excitation in the Br₂ fragment nih.gov.

While HBr elimination is a known decomposition pathway for related compounds like 1,1-dibromoethane (B1583053) marquette.edu, the provided literature does not prominently feature HBr elimination as a primary decomposition product for this compound under the studied conditions.

Table 1: Br₂ Elimination in Photodissociation of Dibromoethylenes

| Compound | Wavelength (nm) | Quantum Yield (Br₂) | Br₂(v=1)/Br₂(v=0) Ratio | Reference |

| This compound | 248 | 0.07 ± 0.04 | 0.55 ± 0.05 | researchgate.net |

| This compound | 248 | 0.07 ± 0.04 | 0.5 ± 0.2 | acs.org |

| This compound | 248 | 0.05 ± 0.03 | 0.5 ± 0.2 | acs.org |

| 1,2-Dibromoethylene | 248 | 0.120 | 0.7 ± 0.2 | nih.gov |

Theoretical studies employing ab initio calculations have been instrumental in mapping the potential energy surfaces (PES) for the decomposition of this compound researchgate.netacs.org. These calculations suggest the existence of minima on the PES corresponding to isomeric intermediates or structures involved in hydrogen migration. For instance, pathways involving isomerization to a different dibromoethylene species or intermediate structures formed via hydrogen migration are computationally supported as preceding the molecular elimination of Br₂ researchgate.netacs.org. While direct experimental characterization of transient intermediates in the photolysis of this compound is not detailed in the provided snippets, these theoretical insights are crucial for understanding the proposed reaction mechanisms.

Studies on related compounds, such as 1,1-dibromoethane, have noted a lack of reported ultrafast dynamics investigations marquette.edu. Similarly, specific experimental data on the ultrafast dynamics and energy dissipation processes during the photolysis of this compound are not extensively detailed in the provided search results. However, theoretical considerations suggest that internal conversion processes may play a role in energy dissipation following photoexcitation, potentially influencing dissociation rates researchgate.netacs.org. Further research employing time-resolved techniques would be valuable in elucidating the precise dynamics of excited-state relaxation and energy flow in this compound.

Radical and Ionic Reactivity of this compound

This compound exhibits reactivity characteristic of both its alkene functionality and its halogen substituents, participating in addition reactions and transformations involving radical cations.

As an alkene, this compound is susceptible to electrophilic addition reactions across its carbon-carbon double bond. The general mechanism for the addition of halogens, such as bromine (Br₂), to alkenes involves the polarization of the halogen molecule by the electron-rich π system of the double bond. This leads to the formation of a cyclic halonium ion intermediate, which is subsequently attacked by a halide nucleophile, resulting in anti-addition of the halogen atoms across the double bond libretexts.orgresearchgate.netchemistryguru.com.sgibchem.comcognitoedu.org. This well-established mechanism is expected to apply to this compound, where the geminal bromine atoms might influence the regioselectivity or reaction rates. While nucleophilic addition is a general reaction type for alkenes, specific mechanistic studies detailing nucleophilic attack on this compound are not prominently featured in the provided snippets.

Research has explored the behavior of haloethene radical cations, including that of this compound, in reactions with alcohols researchgate.net. When subjected to ionization, the radical cation of this compound can undergo ion-molecule reactions. Studies indicate that these radical cations react with alcohols like methanol (B129727) and ethanol (B145695) via mechanisms involving reversible addition to the ionized double bond, forming a β-distonic oxonium ion intermediate researchgate.net.

The reactivity patterns observed suggest a preference for substitution reactions in bromo-substituted haloethene radical cations compared to their chloro-substituted counterparts, which tend to favor oxidation. This selectivity is attributed to the thermochemistry that favors the substitution of bromine atoms researchgate.net. For instance, the reaction of the this compound radical cation with ethanol can lead to the formation of protonated acetaldehyde (B116499) through a formal hydride transfer, while reaction with methanol yields protonated formaldehyde (B43269) researchgate.net.

Table 2: Reactivity of Haloethene Radical Cations with Alcohols

| Haloethene Radical Cation | Reactant Alcohol | Primary Reaction Type | Key Intermediate | Product Examples | Selectivity Trend | Reference |

| This compound | Ethanol | Substitution | β-distonic oxonium ion | Protonated acetaldehyde | Br > Cl | researchgate.net |

| This compound | Methanol | Substitution | β-distonic oxonium ion | Protonated formaldehyde | Br > Cl | researchgate.net |

| 1,2-Dibromoethylene | Ethanol | Substitution (slow) | β-distonic oxonium ion | Protonated acetaldehyde | Br > Cl | researchgate.net |

| 1,2-Dichloroethylene | Ethanol | Oxidation | β-distonic oxonium ion | Protonated acetaldehyde | Cl > Br (oxidation) | researchgate.net |

| 1,1-Dichloroethylene | Ethanol | Oxidation | β-distonic oxonium ion | Protonated acetaldehyde | Cl > Br (oxidation) | researchgate.net |

Compound List

this compound

1,2-Dibromoethylene

1,1-Dibromoethane

Bromine (Br₂)

Hydrogen Bromide (HBr)

Vinyl bromide

Methanol

Ethanol

Catalytic Reaction Mechanisms and Kinetic Analysis

Palladium-Catalyzed Cross-Coupling Mechanisms (e.g., Sonogashira-type, Enediyne Formation)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The Sonogashira reaction, a prominent example, typically involves the coupling of terminal alkynes with aryl or vinyl halides, facilitated by a palladium catalyst and a copper(I) cocatalyst in the presence of a base libretexts.orgwikipedia.orgmdpi.com. The general mechanism proceeds through a palladium catalytic cycle, often initiated by the oxidative addition of the aryl or vinyl halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetallation with a copper-acetylide species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst libretexts.orgwikipedia.org.

Research has demonstrated the utility of 1,1-dibromoethylenes in palladium-catalyzed cross-coupling reactions for the synthesis of valuable conjugated systems, specifically aryl-substituted conjugated enediynes and unsymmetrical 1,3-diynes researchgate.net. These reactions typically employ alkynylaluminums as coupling partners. For instance, the reaction between this compound and dimethyl(phenylethynyl)aluminum, catalyzed by Pd(OAc)2 with the diphosphine ligand 1,2-bis(diphenylphosphanyl)ethane (DPPE), yielded the corresponding aryl-substituted conjugated enediyne (3aa) in 36% yield, alongside a homo-coupling byproduct (5aa) in 16% yield researchgate.net. Alternatively, using the Pd2(dba)3-TFP complex as the catalyst system facilitated the formation of unsymmetrical 1,3-diynes (4aa) researchgate.net.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 1,1-Dibromoethylenes

| Substrate | Alkynyl Reagent | Catalyst System | Product Type | Yield (Product) | Yield (Byproduct) |

| This compound | Dimethyl(phenylethynyl)aluminum | Pd(OAc)2-DPPE | Aryl substituted conjugated enediyne (3aa) | 36% | 16% (5aa) |

| This compound | Dimethyl(phenylethynyl)aluminum | Pd2(dba)3-TFP | Unsymmetrical 1,3-diyne (4aa) | 13% | Not specified |

Mechanisms of Reductive Dehalogenation by Zero-Valent Metals

Zero-valent metals, particularly zero-valent iron, are recognized for their efficacy in the remediation of halogenated organic contaminants oup.comnm.gov. These processes are typically surface-mediated, involving the transfer of electrons from the metal to the halogenated compound oup.com. While research has elucidated mechanisms for compounds like 1,2-dibromoethane (B42909) (EDB), where reductive β-elimination is proposed as a dominant pathway leading to ethylene and bromide ions oup.comresearchgate.net, specific mechanistic studies detailing the reductive dehalogenation of this compound by zero-valent metals were not found within the provided search results. The kinetics for EDB reduction by zero-valent iron are characterized as rapid and pseudo-first order, with an activation energy of 50 kJ/mol, indicating that the reaction rate is likely controlled by the chemical reaction on the iron surface rather than aqueous phase diffusion oup.com.

Hydrolytic and Dehalogenation Processes: Pathways and Rate Determinations

Hydrolysis: The hydrolysis of halogenated compounds can be a significant degradation pathway, with rates often influenced by temperature and pH. Studies on 1,2-dibromoethane (EDB) indicate that its hydrolysis is slow at 25°C, with rates increasing as pH decreases from 9 to 5. Conversely, at 45°C, hydrolysis rates increase with increasing pH from 5 to 9, and the kinetic order approaches one epa.gov. The estimated hydrolysis half-life for EDB in water at 25°C and pH 7 is approximately 2.5 years, with other estimates ranging from 2.5 to 13.2 years canada.caepa.gov. Hydrolysis is considered the primary degradation mode for EDB, yielding ethylene glycol and bromide ions canada.ca. Direct quantitative data on the hydrolysis pathways and rate determinations for this compound itself were not identified in the provided literature snippets.

Dehalogenation: Dehalogenation processes, such as dehydrohalogenation, are critical for understanding the transformation of halogenated alkanes. Computational studies on 1,1-dibromoethane (CH3CHBr2), a related compound, have revealed that concerted proton-coupled electron transfer (PCET) is kinetically favored over a sequential electron transfer (ET)/proton transfer (PT) mechanism marquette.edu. The sequential pathway involves an isomerization step to form iso-1,1-dibromoethane, followed by ET/PT, but this route exhibits a higher activation energy compared to the single-step concerted PCET marquette.edu.

Advanced Spectroscopic and Structural Elucidation of 1,1 Dibromoethylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. For 1,1-Dibromoethylene, NMR would typically be used to identify the chemical environment of its hydrogen and carbon atoms.

Proton (¹H) NMR: Detailed Chemical Shift Assignments and Spin-Spin Coupling Analysis

Proton NMR spectroscopy provides information about the types and number of hydrogen atoms in a molecule, as well as their connectivity through spin-spin coupling. For this compound, the structure CH₂=CBr₂ suggests the presence of two hydrogen atoms on one carbon atom of the double bond. However, detailed ¹H NMR chemical shift assignments and spin-spin coupling analyses specifically for this compound were not found in the provided search results. Many of the search snippets discussing ¹H NMR data ( docbrown.info, testbook.com, chemicalbook.com) refer to 1,1-dibromoethane (B1583053), which has a different structure (CH₃CHBr₂). Without specific data for this compound, a detailed analysis of its proton NMR spectrum, including chemical shifts and coupling constants, cannot be provided.

Carbon (¹³C) NMR: Characterization of Carbon Frameworks

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about functional groups and bond strengths.

Assignment of Characteristic Vibrational Modes

The characteristic vibrational modes of this compound would include stretches and bends associated with the C=C double bond, C-H bonds, and C-Br bonds. However, the search results did not provide specific assignments for the IR or Raman spectra of this compound. While some results discuss vibrational spectra, they often pertain to related compounds like 1,1-difluoro-2,2-dibromoethylene ( aip.org, aip.org) or cis/trans-1,2-dibromoethylene ( cdnsciencepub.com), rather than the target molecule. Without specific experimental data and assignments for this compound, a detailed analysis of its characteristic vibrational modes cannot be presented.

Computational and Theoretical Chemistry Approaches for 1,1 Dibromoethylene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations form the bedrock for understanding the fundamental properties of 1,1-Dibromoethylene. These methods allow for the precise determination of molecular geometries, electronic distributions, and energy landscapes, which are crucial for predicting reactivity and reaction mechanisms.

Density Functional Theory (DFT) and various ab initio methods are widely employed to optimize the molecular geometries of this compound and to compute its vibrational frequencies, thereby characterizing its stable structures . These methods are also essential for exploring the molecule's reactivity. For instance, in the context of Diels-Alder reactions, DFT calculations can map transition-state geometries and charge distributions, revealing how the electron-withdrawing bromine atoms activate the dienophile by lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy . The regioselectivity of such reactions is often governed by frontier molecular orbital (FMO) interactions, which can be elucidated through these computational approaches . Furthermore, high-level ab initio calculations, such as coupled-cluster singles and doubles with perturbative triples (CCSD(T)) and composite methods like G3, G4, and ccCA, are utilized to accurately determine thermochemical properties, including enthalpies of formation nsf.gov.

The exploration of Potential Energy Surfaces (PES) is fundamental to understanding the reaction pathways that this compound can undergo. By mapping these surfaces, researchers can identify stable intermediates, transition states, and the energy barriers associated with various transformations researchgate.net. For example, studies on the isomerization of dibromoethylenes have utilized DFT to reveal that trans-cis isomerization can occur via a twisted intermediate, with calculated energy barriers providing quantitative data on the energetic cost of such processes . In the realm of photodissociation, ab initio potential energy calculations are critical for proposing and validating dissociation pathways, such as the elimination of molecular bromine (Br₂) researchgate.netresearchgate.netresearchgate.net. These calculations help in understanding how the molecule breaks down upon excitation, often involving isomerization steps prior to fragmentation researchgate.net. Rate constants for these processes are frequently predicted using methods like RRKM theory, which are applied in conjunction with ab initio calculated energy barriers and densities of states researchgate.netresearchgate.net.

A key outcome of PES calculations is the characterization of transition states and the determination of associated reaction barriers. These parameters are vital for quantifying reaction rates and understanding the kinetic feasibility of chemical transformations. For instance, the energy barrier for the trans-cis isomerization of dibromoethylene has been computationally determined to be approximately 40 kcal/mol . In photodissociation studies, ab initio calculations provide detailed information on transition state barriers and reaction energies for various elimination channels, such as Br₂ elimination from this compound researchgate.net. The precise location and energetic profile of these transition states offer deep insights into the molecular mechanisms governing these reactions.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Dynamics

While quantum chemical calculations focus on the electronic structure and energetics of specific states, molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules, including conformational changes, diffusion, and the dynamics of reactions over time.

Molecular dynamics simulations, often coupled with quantum chemical calculations or employing empirical force fields, can be used to elucidate intermolecular interactions and the influence of solvent environments on molecular behavior researchgate.netvdoc.pub. While specific MD simulations for this compound's intermolecular interactions are not extensively detailed in the provided literature, the general methodology involves simulating the collective motion of molecules in a system to understand solvation effects, hydrogen bonding, and other non-covalent interactions. These simulations can provide insights into how solvent polarity or specific solvent molecules might affect reaction rates or molecular conformations.

The simulation of photodissociation processes and intramolecular rearrangements can be achieved through various computational techniques, including quasi-classical trajectory (QCT) methods, which are often employed in conjunction with ab initio potential energy surfaces researchgate.net. These simulations allow researchers to track the nuclear motion of the molecule following photoexcitation, providing details on the translational energy distributions of fragments and the pathways leading to dissociation researchgate.netresearchgate.net. Studies comparing the photodissociation of this compound with its isomer, 1,2-dibromoethylene (B146495), have utilized these methods to understand competing elimination channels, such as Br₂ elimination researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Intramolecular rearrangements, such as isomerization, are often investigated as preceding steps in complex photodissociation mechanisms, with their dynamics being accessible through these simulation techniques researchgate.net.

Data Tables

Table 1: Computational Energetic Data for this compound

| Property/Method | Value (kcal/mol) | Reference |

| Enthalpy of Formation (G3) | 24.0 | nsf.gov |

| Enthalpy of Formation (G4) | 25.0 | nsf.gov |

| Enthalpy of Formation (ccCA) | 24.8 | nsf.gov |

| Enthalpy of Formation (CCSD(T)) | 25.6 | nsf.gov |

| Literature Enthalpy of Formation | 25.12, 26.0 | nsf.gov |

| trans-cis Isomerization Barrier (DFT) | ~40 | |

| Br₂ Elimination Quantum Yield (248 nm photodissociation) | 0.07 ± 0.04 | researchgate.net |

| Br₂ (v=1)/Br₂ (v=0) Vibrational Ratio (248 nm) | 0.55 ± 0.05 | researchgate.net |

| Br₂ Rotational Temperature (248 nm) | 349 ± 38 K | researchgate.net |

Compound List

this compound

Thermochemical Calculations and Thermodynamic Property Prediction (e.g., Enthalpy of Formation)

The accurate determination of thermochemical properties, such as the enthalpy of formation, is crucial for understanding the energetic landscape of a molecule and its behavior in chemical reactions. Computational methods offer a powerful avenue for predicting these values when experimental data may be scarce or difficult to obtain.

The Active Thermochemical Tables (ATcT) project has provided a critically evaluated value for the standard enthalpy of formation of gaseous this compound. Based on version 1.156 of the Thermochemical Network, the enthalpy of formation (ΔfH°) at 298.15 K is reported as 105.0 kJ/mol , with an associated uncertainty of ±2.1 kJ/mol anl.govanl.gov. This value is derived from a comprehensive network of experimental data and theoretical calculations, ensuring a high degree of reliability. The provenance of this value is attributed to a multitude of contributors, highlighting the collaborative nature of scientific data compilation anl.govanl.gov.

Other computational studies have explored the enthalpies of formation using various theoretical frameworks, including composite methods like G3X and W2DK, and isodesmic reactions nsf.gov. These approaches aim to achieve high accuracy by leveraging the strengths of different quantum chemical methodologies. For instance, a study investigating bromine halocarbons reported a calculated enthalpy of formation for this compound (CH₂CBr₂) as 25.0 kJ/mol using the G3X composite method nsf.gov. This value differs from the ATcT value, underscoring the importance of specifying the computational methodology and the basis set used, as well as the potential impact of different reaction schemes in isodesmic calculations. The accuracy of these predictions is often benchmarked against experimental data where available, with typical uncertainties for high-level methods being around 1 kcal/mol (approximately 4.18 kJ/mol) or less nsf.gov.

Table 1: Predicted Standard Enthalpies of Formation for this compound

| Property | Value (kJ/mol) | Uncertainty (kJ/mol) | Method/Source |

| Standard Enthalpy of Formation (298.15 K) | 105.0 | ±2.1 | Active Thermochemical Tables (ATcT v1.156) anl.govanl.gov |

| Enthalpy of Formation (calculated) | 25.0 | - | G3X composite method nsf.gov |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic signatures of molecules, aiding in their identification and characterization. For this compound, theoretical calculations can provide valuable data for Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational spectroscopy (Infrared and Raman).

NMR Chemical Shifts: Predicting NMR chemical shifts with high accuracy is an active area of research, with machine learning (ML) approaches showing significant promise. While specific computed NMR chemical shifts for this compound are not extensively detailed in the provided search snippets, general trends in computational NMR prediction can be observed. Advanced methods, including those employing density functional theory (DFT) combined with machine learning corrections, can achieve mean absolute deviations (MADs) as low as 0.021 to 0.039 ppm for ¹H NMR and 0.38 to 1.07 ppm for ¹³C NMR nih.gov. These sophisticated techniques aim to reproduce highly accurate, albeit computationally expensive, reference data (e.g., CCSD(T)/pcSseg-2 level) nih.gov. Other ML models, such as PROSPRE, can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm in various solvents nih.gov. The accuracy of these predictions is crucial for matching computed spectra with experimental data, facilitating structure elucidation nih.govnih.gov.

Vibrational Frequencies: Computational methods are widely used to calculate vibrational frequencies, which correspond to the normal modes of molecular vibration. These frequencies are fundamental to understanding Infrared (IR) and Raman spectra. Calculations typically employ methods like Density Functional Theory (DFT) with various basis sets (e.g., B3LYP, ωB97X-D, KMLYP) physchemres.orgphyschemres.orgacs.org.

While specific vibrational frequencies for this compound are not explicitly listed in the provided search results, studies on related dihaloethanes offer context. For instance, vibrational frequencies are often predicted using harmonic oscillator approximations, which typically result in values that are about 10% higher than experimental values and require scaling for better agreement huntresearchgroup.org.uk. For example, a study on 1,2-dibromoethane (B42909) used B3LYP/def2-TZVP D3BJ level of theory to compute vibrational frequencies, which were then used to analyze conformational isomerism acs.orgnih.gov. The calculated frequencies for symmetric C-X stretching modes in dihaloethanes are noted to be sufficiently different to aid in determining isomer populations via Raman intensities acs.orgnih.gov.

Table 2: Predicted Spectroscopic Parameters (General Context)

| Parameter | Predicted Range/Accuracy | Methodologies Mentioned | Relevance to this compound |

| ¹H NMR Chemical Shifts | MAE < 0.10 ppm (PROSPRE), 0.021-0.039 ppm (ML-corrected) | ML, DFT, CCSD(T) | High (for structure elucidation) |

| ¹³C NMR Chemical Shifts | MAE ~ 0.20 ppm (general ML), 0.38-1.07 ppm (ML-corrected) | ML, DFT, CCSD(T) | High (for structure elucidation) |

| Vibrational Frequencies | Predicted via harmonic approximation, requires scaling | DFT (B3LYP, ωB97X-D, KMLYP), Ab initio methods, Semi-classical TS Theory | High (for IR/Raman spectra) |

Advanced Applications of 1,1 Dibromoethylene in Synthetic Organic Chemistry and Materials Science

Role as a Versatile Building Block in Complex Molecular Synthesis

The geminal dibromoalkene moiety of 1,1-dibromoethylene can be selectively manipulated to introduce functionality and stereochemistry into target molecules. This makes it an attractive starting material for constructing intricate organic frameworks.

Precursor in Stereocontrolled Organic Reactions

This compound can be employed in reactions that control the stereochemical outcome of the synthesis. While direct examples of this compound in stereocontrolled reactions are less commonly highlighted compared to its role in forming conjugated systems or via carbene chemistry, the general reactivity of geminal dihaloalkenes suggests potential. For instance, transformations involving the double bond or subsequent modifications of products derived from this compound can be designed to achieve specific stereoisomers. Research into related dihaloalkenes has shown their utility in stereoselective synthesis, such as the preparation of chiral auxiliaries or the creation of specific stereocenters through controlled addition or elimination reactions researchgate.netnih.gov. The development of methodologies that leverage the geminal dibromoalkene functionality for stereoselective transformations remains an active area of exploration.

Utility in Carbene and Carbenoid-Mediated Transformations

This compound is recognized for its role in carbene and carbenoid chemistry. Geminal dihaloalkenes, including this compound, can serve as precursors for the generation of carbenes or carbenoids. For example, treatment with strong bases can lead to the formation of carbenoid species, which can then participate in cyclopropanation reactions or other insertion processes digitellinc.comlibretexts.orgethz.ch. Specifically, 1,1-dibromoalkenes can be transformed into terminal alkynes via a two-step Corey-Fuchs reaction, involving the formation of the dibromoalkene from an aldehyde, followed by lithiation and elimination rsc.orgrsc.org. This pathway highlights its utility in generating reactive intermediates that are crucial for building complex carbon frameworks.

Strategies for Constructing Conjugated Systems

This compound is a key synthon for the construction of various conjugated systems, including diynes, enediynes, and polyenes, which are fundamental components of advanced materials.

Synthesis of Substituted 1,3-Diynes and Acetylenic Architectures

This compound is a valuable precursor for the synthesis of 1,3-diynes and other acetylenic architectures through palladium-catalyzed coupling reactions. Specifically, it can undergo Sonogashira coupling with terminal alkynes. The reaction of 1,1-dibromo-1-alkenes with terminal alkynes, catalyzed by palladium and copper, can yield substituted 1,3-diynes nih.govcore.ac.ukresearcher.liferesearchgate.net. Depending on the ligand and reaction conditions, both symmetric and unsymmetric diynes can be synthesized. For instance, using tris(2-furyl)phosphine (TFP) as a ligand favors the formation of symmetric 1,3-diynes via homocoupling, while electron-rich phosphine (B1218219) ligands are beneficial for the synthesis of unsymmetric diynes through cross-coupling nih.gov. The Cadiot-Chodkiewicz coupling also provides a route to 1,3-diynes, sometimes involving in situ generation of bromoalkynes from dibromoolefin precursors researcher.life.

Table 6.2.1: Synthesis of 1,3-Diynes from 1,1-Dibromoalkenes via Palladium Catalysis

| Reaction Type | Substrate Example | Coupling Partner Example | Catalyst System | Product Type | Key Features | Citation |

| Sonogashira Coupling | 1,1-Dibromo-1-alkene | Terminal Alkyne | Pd catalyst, CuI, phosphine ligand | Unsymmetrical Diyne | Electron-rich ligands promote cross-coupling; CuI can promote byproduct formation | nih.govcore.ac.uk |

| Homocoupling | 1,1-Dibromo-1-alkene | N/A | Pd catalyst, CuI, TFP ligand | Symmetrical Diyne | Weak ligand TFP favors homocoupling; CuI accelerates the reaction | nih.gov |

| Cadiot-Chodkiewicz | Dibromoolefin precursor | Terminal Alkyne | Cu-catalyzed | Unsymmetrical Diyne | In situ generation of bromoalkynes from dibromoolefins | researcher.life |

Formation of Conjugated Enediynes and Polyenes for Advanced Materials

This compound and related dibromoalkenes are precursors for constructing conjugated enediynes and polyenes, which are vital for advanced materials due to their unique electronic and optical properties rsc.orgcore.ac.ukacs.orgmassey.ac.nzresearchgate.net. The Fritsch-Buttenberg-Wiechell (FBW) rearrangement of geminal dihaloolefin-masked acetylene (B1199291) precursors, such as 1,1-dibromo-2,2-dialkynylethenes, is a key method for preparing polyynes, which are linear conjugated systems acs.org. This rearrangement involves the treatment of these precursors with organolithium reagents to form carbenoid intermediates, followed by a 1,2-migration to yield the polyyne.

Furthermore, palladium-catalyzed cross-coupling reactions of 1,1-dibromo-1-alkenes with potassium alkynyltrifluoroborates offer an efficient route to cross-conjugated enediynes researchgate.net. These reactions, conducted under mild conditions, allow for the assembly of extended pi-electron systems. The selective reduction of 1,1-dibromoalkenes can also lead to vinyl bromides, which can then undergo Suzuki or Sonogashira couplings to produce conjugated polyenes and enynes stereospecifically researchgate.net.

Table 6.2.2: Synthesis of Conjugated Systems Using 1,1-Dibromoalkenes

| Target System | Precursor/Strategy | Key Reaction Type | Resulting Structure Type | Application Relevance | Citation |

| Polyynes | 1,1-Dibromo-2,2-dialkynylethenes | Fritsch-Buttenberg-Wiechell (FBW) Rearrangement | Linear polyynes | Acetylenic architectures, rotaxanes | acs.org |

| Enediynes | 1,1-Dibromo-1-alkenes | Pd-catalyzed cross-coupling with alkynyltrifluoroborates | Cross-conjugated enediynes | Advanced materials | researchgate.net |

| Polyenes | 1,1-Dibromoalkenes (via vinyl bromides) | Suzuki/Sonogashira coupling | Conjugated polyenes | Advanced materials | researchgate.net |

| Acetylenic | 1,1-Dibromo-1-alkenes | Sonogashira coupling | Substituted acetylenes | Building blocks for complex structures | nih.govcore.ac.uk |

Applications in Polymer Chemistry and Advanced Materials

The unique reactivity of this compound makes it a candidate for applications in polymer chemistry and the development of advanced materials. While specific large-scale polymerization applications of this compound itself are not extensively detailed in the provided search snippets, the general principles of using dihaloalkenes in polymer synthesis are well-established. Dihaloalkenes can act as monomers or cross-linking agents in various polymerization techniques, potentially leading to polymers with tailored properties.

The bromine atoms on this compound can serve as reactive sites for post-polymerization modification or for incorporating specific functionalities into polymer chains. Furthermore, the conjugated systems derived from this compound, such as polyynes and polyenes, are of significant interest in materials science for applications in organic electronics, photonics, and as components of functional materials mdpi.comunc.edudemokritos.gr. The ability to precisely construct these conjugated architectures from precursors like this compound underscores its importance in creating materials with desirable electronic and optical characteristics.

Compound List

this compound

Acetylene

Tribromoborane

(E)-(2-Bromoethenyl)dibromoborane

Terminal Alkyne

1,3-Diyne

1,1-Dibromo-1-alkene

1,1-Dibromo-2,2-dialkynylethene

Carbene

Carbenoid

Enediyne

Polyene

Vinyl bromide

Potassium alkynyltrifluoroborate

Polymer

Environmental Transformation and Remediation Studies of 1,1 Dibromoethylene

Abiotic Degradation Mechanisms and Pathways

Abiotic degradation processes involve chemical transformations that occur without the direct involvement of biological organisms. These processes are primarily driven by physical and chemical factors such as light, water, and reactive species present in the environment.

Atmospheric Photolysis and Reactions with Atmospheric Radicals (e.g., Hydroxyl Radicals)

Hydrolysis in Aquatic Environments: Kinetic Studies and Product Identification

The hydrolysis of 1,1-Dibromoethylene in aquatic environments is not well-documented. Studies on its isomer, 1,2-dibromoethylene (B146495), suggest that it is not expected to undergo hydrolysis due to the lack of readily hydrolyzable functional groups nih.gov. Similarly, information regarding specific kinetic studies, hydrolysis rate constants, or identified degradation products for this compound in water is scarce. The chemical structure of this compound, with its double bond and bromine substituents, may influence its susceptibility to hydrolysis, but direct experimental data is needed for a conclusive assessment.

Photodissociation Processes and Environmental Implications

Photodissociation, the breakdown of molecules by light, is a relevant abiotic degradation pathway for many volatile organic compounds in the atmosphere. Research has specifically investigated the photodissociation of this compound.

Studies using cavity ring-down absorption spectroscopy have probed the photodissociation of this compound at 248 nm, revealing pathways involving the elimination of Br₂ clemson.edu. These investigations suggest that photodissociation can occur through mechanisms such as hydrogen migration followed by three-center elimination, or isomerization to 1,2-dibromoethylene followed by Br₂ elimination clemson.edu. The quantum yield for Br₂ elimination from this compound at 248 nm has been reported as 0.07 ± 0.04 clemson.edu. Furthermore, research on the photodissociation of dichloroethylenes has also noted the elimination of bromine fragments from dibromoethylenes copernicus.org. These processes have environmental implications as they contribute to the transformation of the compound in the atmosphere, potentially forming reactive species and breakdown products.

Table 7.1.1: Photodissociation Parameters for this compound

| Parameter | Value | Conditions/Notes | Source |

| Photodissociation Wavelength | 248 nm | Photolysis of this compound | clemson.edu |

| Br₂ Elimination Quantum Yield | 0.07 ± 0.04 | At 248 nm | clemson.edu |

| Br₂ Fragment Vibrational Population Ratio | Br₂(v=1)/Br₂(v=0) = 0.55 ± 0.05 | Indicates vibrationally "hot" Br₂ fragments | clemson.edu |

| Photodissociation Pathways | H migration, isomerization to 1,2-DBE | Suggests elimination of Br₂ | clemson.edu |

| Photodissociation Fragments | Br₂ | Elimination of bromine species observed in photodissociation of dibromoethylenes at 233 nm | copernicus.org |

Biotic Degradation Processes in Environmental Systems

Biotic degradation refers to the breakdown of chemical compounds by living organisms, primarily microorganisms. This process is crucial for the natural attenuation of many environmental contaminants.

Microbial Transformation Pathways and Metabolite Characterization

Specific information regarding the microbial transformation pathways and characterization of metabolites for this compound is very limited in the reviewed literature. While studies have identified microorganisms and pathways for the degradation of related compounds like 1,2-dibromoethane (B42909) (e.g., involving haloalkane dehalogenases and haloalcohol dehalogenases) asm.org, direct research on this compound's microbial metabolism is not extensively documented. The presence of a double bond in this compound may lead to different metabolic routes compared to its saturated counterparts.

Anaerobic and Aerobic Biodegradation Studies

Detailed studies on the anaerobic or aerobic biodegradation of this compound are scarce. Most available research on dibromoethylenes focuses on 1,2-dibromoethane or 1,2-dibromoethylene, which have different chemical structures and potentially different degradation profiles. For example, studies on 1,2-dibromoethane have shown varying degrees of biodegradation under both aerobic and anaerobic conditions, with some microbial consortia capable of significant degradation repec.orgnih.gov. However, these findings cannot be directly applied to this compound without specific experimental investigations. The lack of data in this area highlights a significant knowledge gap regarding the microbial remediation potential for this compound.

Advanced Remediation Technologies for this compound Contamination

Application of Advanced Oxidation and Reduction Processes (AOPs/ARPs)The search results do not provide specific information on the application of Advanced Oxidation Processes (AOPs) or Advanced Reduction Processes (ARPs) for the remediation of this compound. While some studies mention AOPs like Fenton reactions in broader chemical contextsipindia.gov.inresearchgate.net, their application to this compound contamination is not described.

Data Table

Due to the limited specific data for this compound across the requested sections, a comprehensive data table cannot be generated. The available information is primarily qualitative or relates to its chemical synthesis and reactivity rather than detailed environmental parameters.

Compound Name Table

| Compound Name | CAS Registry Number |

| This compound | Not specified |

| 1,2-Dibromoethane | 106-93-4 |

| 1,1-Dibromoethane (B1583053) | 110-51-0 |

| 1,2-Dibromoethylene | 590-11-4 (cis), 590-12-5 (trans) |

| 2-Chlorobutadiene | 1653-19-6 |

| 1,1-Dichloroethylene | 75-35-4 |

| Carbon Tetrachloride | 56-23-5 |

| Vinyl Chloride Monomer | 75-01-4 |

| 1,1-Difluoroethylene | 75-38-7 |

| Bromotrifluoroethylene | 353-64-0 |

| 1-Bromo-1,2,2-trifluoroethylene | 353-70-8 |

| 1-Bromo-2,3,3,3-tetrafluoropropene | 684-16-2 |

Advanced Remediation Technologies for this compound Contamination

Application of Advanced Oxidation and Reduction Processes (AOPs/ARPs)Information regarding the application of Advanced Oxidation Processes (AOPs) or Advanced Reduction Processes (ARPs) for the remediation of this compound is not present in the provided search results. Although AOPs like the Fenton reaction are mentioned in broader chemical contextsipindia.gov.inresearchgate.net, their specific use for treating this compound contamination is not described.

Data Table

Due to the limited availability of specific quantitative data for this compound across the outlined sections, a comprehensive data table cannot be generated. The information found is primarily qualitative, relating to its chemical properties, synthesis, and reactivity.

Emerging Research Frontiers and Future Directions in 1,1 Dibromoethylene Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The transformation of 1,1-dibromoethylene into more complex molecules, such as conjugated enediynes and unsymmetrical 1,3-diynes, is highly dependent on the catalytic system employed. Traditional methods often face challenges in controlling selectivity between mono- and di-substitution, leading to product mixtures and reduced yields. The frontier of this field lies in designing highly selective and sustainable catalysts that can precisely control the reaction pathways under mild conditions.

Recent breakthroughs have demonstrated that palladium-phosphine complexes can be fine-tuned to achieve remarkable selectivity in the cross-coupling reactions of 1,1-dibromoethylenes with organometallic reagents like alkynylaluminums. nih.govrsc.orgrsc.org The choice of both the palladium precursor and the phosphine (B1218219) ligand is critical in directing the reaction toward a specific outcome. For instance, a catalyst system of Pd(OAc)₂ with 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) has been shown to selectively catalyze the mono-coupling reaction to produce aryl-substituted conjugated enediynes. nih.govrsc.org In contrast, switching the catalytic system to Pd₂(dba)₃ and tri(2-furyl)phosphine (B125338) (TFP) favors a subsequent coupling and rearrangement to yield unsymmetrical 1,3-diynes. nih.govresearchgate.net

The sustainability aspect is being addressed by developing catalysts that operate under greener conditions, such as in aqueous media or using microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.comtudelft.nl The goal is to replace stoichiometric reagents with catalytic amounts of more benign and recyclable materials, minimizing waste and environmental impact.

| Catalyst System | Ligand | Reactant | Selective Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | DPPE | Alkynylaluminum | Conjugated Enediyne | up to 95% | nih.govrsc.org |

| Pd₂(dba)₃ | TFP | Alkynylaluminum | Unsymmetrical 1,3-Diyne | up to 99% | nih.govresearchgate.net |

| PdCl₂(PPh₃)₂ | - | Potassium alkynyl trifluoroborate | Conjugated Enediyne | Variable | nih.gov |

Exploration of Bio-Inspired Synthetic and Degradation Pathways

Nature provides a vast library of enzymatic catalysts that perform complex chemical transformations with unparalleled specificity. The exploration of bio-inspired and biocatalytic pathways for both the synthesis and degradation of halogenated compounds like this compound is a burgeoning field. While direct enzymatic synthesis of this compound is not a primary focus, understanding its biodegradation is crucial for environmental remediation.

Research into the biodegradation of analogous compounds, such as vinyl chloride (VC) and cis-dichloroethene (cDCE), provides significant insights. nsf.govnih.govbattelle.org Aerobic bacteria have been identified that can mineralize these compounds, often through the action of monooxygenase enzymes. nih.gov For instance, the functional gene etnE, which encodes an Epoxyalkane:Coenzyme M transferase, is associated with the aerobic VC utilization pathway. nsf.gov It is hypothesized that similar enzymatic machinery could initiate the degradation of this compound by epoxidizing the double bond, making it susceptible to further breakdown.

Another relevant class of enzymes is the haloalkane dehalogenases (HLDs), which catalyze the hydrolytic cleavage of carbon-halogen bonds. nih.govnih.govwikipedia.org These enzymes are known to act on a wide range of halogenated aliphatic hydrocarbons and could potentially dehalogenate this compound or its metabolic intermediates. muni.cz The reaction mechanism typically involves a nucleophilic attack by an aspartate residue in the enzyme's active site, forming an ester intermediate that is subsequently hydrolyzed. wikipedia.org Future research will focus on identifying or engineering specific enzymes that can efficiently and safely degrade this compound into non-toxic products.

Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry

The complexity of chemical reactions and material properties presents a significant challenge for traditional trial-and-error research. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to accelerate discovery in the chemical sciences. researchgate.netyoutube.com In the context of this compound, AI can be applied to predict reaction outcomes, optimize catalytic processes, and design new materials with desired properties. whiterose.ac.uk

For instance, transformer-based language models, trained on vast datasets of chemical reactions, are now being extended to predict the outcomes of polymerization reactions for vinyl monomers. ibm.com Such models could be adapted to predict the feasibility, kinetics, and microstructure of polymers derived from this compound. This approach can significantly reduce the experimental effort required by screening vast numbers of potential monomers, catalysts, and reaction conditions in silico. ibm.comresearchgate.net

In catalyst development, AI workflows can integrate information from scientific literature with experimental data to guide the discovery of novel catalytic systems. researchgate.netarxiv.org By building models that correlate catalyst structure with performance metrics like yield and selectivity, researchers can identify promising new ligands or catalyst compositions for this compound transformations. Furthermore, ML models can predict the properties of post-consumer recycled polymers, a crucial step towards a circular economy for materials derived from this compound. iastate.edu Multimodal ML architectures that combine textual information from large language models with molecular structure embeddings are proving particularly effective, even with limited training data. arxiv.org

| Application Area | AI/ML Technique | Predicted Outcome/Property | Potential Impact |

|---|---|---|---|

| Polymer Synthesis | Transformer-based Language Models | Forward/Backward Polymerization Prediction | Accelerated discovery of new polymers and synthetic routes. ibm.com |

| Catalyst Discovery | Bayesian Optimization, Active Learning | Catalyst Performance (Yield, Selectivity) | Efficient identification of optimal catalysts for specific reactions. researchgate.netarxiv.org |

| Materials Design | Graph-based & Multimodal Models | Tensile Strength, Optoelectronic Properties | Rational design of materials with targeted functionalities. arxiv.orgmdpi.com |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is essential for optimizing chemical processes. Advanced spectroscopic techniques that allow for in situ, real-time monitoring are invaluable for capturing the transient details of reactions involving this compound. These methods provide immediate feedback on reactant consumption, intermediate formation, and product generation without the need for offline sampling. spectroscopyonline.com

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, performed directly in the reaction vessel, is a powerful tool for monitoring polymerization kinetics. acs.orgnih.gov By tracking the disappearance of the vinyl proton signals of this compound and the appearance of new signals corresponding to the polymer backbone, researchers can precisely measure monomer conversion over time. acs.orguni-mainz.de This data is crucial for determining reactivity ratios in copolymerizations and for understanding the influence of different catalysts or initiators.

Raman spectroscopy is another highly effective technique for real-time monitoring, particularly for cross-coupling reactions. spectroscopyonline.com It is non-destructive and can be performed using fiber-optic probes immersed directly in the reaction mixture. semanticscholar.orgrsc.org For example, in a Suzuki coupling reaction involving a bromo-alkene, Raman spectroscopy can track the disappearance of the C-Br vibrational mode and the emergence of new bands associated with the C-C bond formation of the product. researchgate.netresearchgate.net This allows for precise determination of reaction endpoints and can reveal the influence of parameters like temperature and catalyst concentration on the reaction rate. xmu.edu.cn

Design and Synthesis of Next-Generation Materials Based on this compound Scaffolds

The two bromine atoms and the double bond make this compound an attractive scaffold for designing next-generation materials with unique properties. The ability to selectively functionalize one or both bromine atoms via cross-coupling reactions opens a pathway to highly conjugated systems with tailored optoelectronic properties. rsc.orgcore.ac.uk

The synthesis of aryl-substituted conjugated enediynes from this compound is a prime example. nih.govrsc.org These molecules are of interest for their potential applications in molecular electronics and as precursors to complex aromatic systems. By carefully selecting the coupling partners, the electronic properties, such as the HOMO-LUMO gap, can be precisely tuned. nih.govmdpi.com

Furthermore, the polymerization of this compound or its copolymerization with other monomers can lead to novel polymers with interesting characteristics. The presence of bromine atoms along the polymer chain can enhance flame retardancy, increase the refractive index, and serve as a handle for post-polymerization modification. These functional polymers could find applications in advanced coatings, optical materials, and specialty plastics. dtic.mil The development of polymers with controlled architectures, such as block or gradient copolymers, will further expand the range of achievable material properties. researchgate.net

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1,1-Dibromoethylene, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound is typically synthesized via halogenation of acetylene derivatives or dehydrohalogenation of 1,1,2-tribromoethane. Optimization involves controlling reaction temperature (e.g., maintaining 40–60°C to minimize side reactions) and using catalysts like FeBr₃. Purity can be improved via fractional distillation under inert atmospheres to prevent decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, the geminal bromine atoms in this compound produce distinct splitting patterns in H NMR (e.g., δ ~5.2 ppm for the vinyl proton). Infrared (IR) spectroscopy identifies C-Br stretching vibrations (~550–600 cm⁻¹). Mass spectrometry (MS) reveals isotopic patterns characteristic of bromine (e.g., m/z 184/186 for [M]⁺) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of volatile vapors, which are hepatotoxic. Wear nitrile gloves and chemical-resistant aprons due to its corrosive nature. Store in amber glass bottles under nitrogen to prevent photodegradation and hydrolysis. Emergency protocols include immediate flushing with water for skin contact and activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the electronic structure and reaction pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict molecular geometry, vibrational frequencies, and reaction mechanisms. For example, DFT studies on ozonolysis of this compound reveal a stepwise mechanism involving bromine migration, validated by comparing computed IR spectra with experimental data. Basis sets like 6-311++G(d,p) and hybrid functionals (e.g., B3LYP) are recommended for accuracy .

Q. What experimental models are used to assess the hepatotoxicity of this compound, and how do fasting states influence toxicity outcomes?

- Methodological Answer : In vivo rat models demonstrate that fasting increases susceptibility due to glutathione depletion, exacerbating oxidative stress. Key biomarkers include elevated serum alanine transaminase (ALT) and hepatic necrosis. Dose-response studies should use inhalation chambers with concentrations <500 ppm for acute exposure (4–6 hours) to mimic occupational thresholds .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies of this compound?

- Methodological Answer : Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activity in vivo vs. static cell cultures). To reconcile data, use in vitro-in vivo extrapolation (IVIVE) models incorporating hepatic clearance rates and protein binding. Cross-validate findings with microphysiological systems (e.g., liver-on-a-chip) that mimic dynamic in vivo conditions .

Q. What are the challenges in determining the equilibrium structures of this compound isomers using computational chemistry?

- Methodological Answer : The geminal dibromo configuration leads to steric strain, complicating geometry optimization. High-level ab initio methods (e.g., CCSD(T)) are required to account for electron correlation effects. Rotational barriers between conformers can be measured via variable-temperature NMR, with DFT providing complementary energy profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。